molecular formula C11H10ClN5O3 B8007013 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide CAS No. 1443279-02-4

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide

Cat. No.: B8007013
CAS No.: 1443279-02-4
M. Wt: 295.68 g/mol
InChI Key: LLMBIFLDEYALIP-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide (CAS 1443279-02-4) is a high-purity chemical compound offered for research and development use only. It is not intended for human or veterinary use. This carbohydrazide derivative belongs to the pyrazole class of heterocycles, a scaffold recognized as a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . The presence of both the 4-chlorobenzyl and nitro substituents on the pyrazole core makes this compound a valuable intermediate for the synthesis of more complex molecules, including potential pharmacophores and ligands . The reactive hydrazide functional group allows for further chemical modifications, enabling researchers to develop novel derivatives for various applications. Pyrazole derivatives, in general, have been extensively studied and are documented to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities . As such, this compound serves as a key building block in medicinal chemistry for drug discovery efforts and in organic synthesis for the construction of nitrogen-containing heterocyclic systems with potential applications in agrochemical and pharmaceutical fields . Researchers can utilize this compound to explore structure-activity relationships and develop new chemical entities for biological screening. Store this product in a cool, dry place. For research use only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-nitropyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O3/c12-8-3-1-7(2-4-8)6-16-9(11(18)14-13)5-10(15-16)17(19)20/h1-5H,6,13H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMBIFLDEYALIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139105
Record name 1H-Pyrazole-5-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-nitro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-02-4
Record name 1H-Pyrazole-5-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-nitro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-nitro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with 3-nitro-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(4-chlorobenzyl)-3-amino-1H-pyrazole-5-carbohydrazide.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide exhibits potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease processes.

Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, can exhibit significant anticancer properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Applications

In the field of agriculture, compounds like this compound are being explored for their potential as herbicides and fungicides.

Herbicidal Activity
Studies have shown that pyrazole derivatives can act as effective herbicides by interfering with plant growth regulators. This compound has demonstrated selective herbicidal activity against certain weeds while being less harmful to crops, which is crucial for sustainable agriculture .

Fungicidal Properties
The compound has also been evaluated for its fungicidal properties. Laboratory tests indicate that it can effectively control fungal pathogens that affect crops, thus enhancing agricultural productivity and reducing reliance on traditional fungicides .

Case Studies

StudyApplicationFindings
AnticancerInhibition of proliferation in cancer cell lines; potential chemotherapeutic agent.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential antibiotic development.
HerbicideSelective activity against specific weeds; minimal impact on crop species.
FungicideEffective control of fungal pathogens; enhances crop yield potential.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorobenzyl group may also play a role in binding to specific proteins or enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Functional Group Key Substituents Notable Properties
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide Pyrazole Carbohydrazide 4-Chlorobenzyl, 3-Nitro High H-bond capacity; electron-deficient core
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Pyrazole Carboxylic Acid 4-Chlorobenzyl, Phenyl Ionizable; crystalline via H-bonds
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate Pyrazole Ester 4-Chlorobenzyl, Phenyl Lipophilic; requires metabolic activation
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydropyrazole Aldehyde 3-Nitrophenyl Reactive aldehyde; potential crosslinking

Biological Activity

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer effects based on diverse research findings.

  • Molecular Formula: C₁₁H₁₃ClN₄O₃
  • Molecular Weight: 284.71 g/mol
  • CAS Number: 220368-29-6

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
7bStaphylococcus aureus0.22 μg/mL
10Escherichia coli0.25 μg/mL
13Pseudomonas aeruginosa0.30 μg/mL

These derivatives were evaluated for their ability to inhibit biofilm formation, which is crucial in treating chronic infections. The results indicated promising activity, particularly against Staphylococcus epidermidis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy.

Table 2: COX Inhibition by Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
125a19.45 ± 0.0742.1 ± 0.30
125b26.04 ± 0.3631.4 ± 0.12
Reference Drug (Celecoxib)0.04 ± 0.010.04 ± 0.01

The selectivity index for these compounds indicates their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with minimal gastrointestinal toxicity observed in histopathological studies .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may also possess anticancer properties. Studies have indicated that certain structural modifications enhance their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several pyrazole derivatives, the compound exhibited significant activity against breast cancer cell lines with an IC50 value of approximately 15 μM. This suggests a promising avenue for further exploration in cancer therapeutics .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves multi-step reactions starting with Vilsmeier-Haack formylation or nucleophilic substitution. For example:

  • Step 1 : Formation of the pyrazole core via condensation of hydrazine derivatives with β-keto esters or aldehydes (e.g., 4-chlorobenzyl chloride with nitro-substituted pyrazole intermediates) .
  • Step 2 : Introduction of the carbohydrazide group through reaction with hydrazine hydrate under reflux in ethanol, monitored by TLC or HPLC .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves yield (reported 60-75% in optimized conditions) .

Q. How is the compound structurally characterized in academic studies?

Standard analytical techniques include:

  • Spectroscopy : 1H^1H/13C^{13}C NMR for verifying substituent positions (e.g., nitro group at C3, chlorobenzyl at N1) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What in vitro assays are used to evaluate biological activity?

Common protocols include:

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents, with ED50_{50} values calculated for dose-response relationships .
  • Antibacterial screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC values determined via broth dilution .

Q. What safety protocols are recommended for handling nitro-substituted pyrazoles?

  • Lab practices : Use fume hoods, nitrile gloves, and explosion-proof equipment due to nitro group reactivity .
  • Storage : In airtight containers under inert gas (N2_2) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking optimize the design of derivatives targeting specific enzymes?

  • Software : AutoDock Vina for high-throughput docking with adjustable parameters (exhaustiveness = 32, grid spacing = 0.375 Å) .
  • Targets : Carbonic anhydrase isoforms (e.g., CAH1, CAH2) or prostaglandin synthases, identified via homology modeling using RCSB PDB templates .
  • Validation : RMSD < 2.0 Å between docked and crystallographic poses ensures reliability .

Q. What strategies resolve contradictions in reported biological activity data?

  • Statistical analysis : ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50_{50} values across studies .
  • Replication : Cross-validate results in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific effects .

Q. How do crystallographic data inform electron density mapping for nitro group orientation?

  • Refinement : SHELXL’s restraints (DELU, SIMU) model anisotropic displacement parameters for nitro groups, resolving positional disorder .
  • Validation : Check residual density (< 0.3 eÅ3^{-3}) and Rint_{\text{int}} < 5% to confirm accuracy .

Q. What methodologies assess the stability of the carbohydrazide moiety under physiological conditions?

  • Hydrolysis studies : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC-MS over 24–72 hours .
  • Metabolite identification : LC-QTOF-MS to detect hydrazine byproducts, requiring strict adherence to ICH guidelines for impurity thresholds .

Q. How are structure-activity relationships (SARs) explored for pyrazole-carbohydrazide derivatives?

  • Substituent variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate lipophilicity (logP) .
  • Biological testing : Compare IC50_{50} trends across derivatives to identify critical pharmacophores (e.g., nitro group essential for CAH9 inhibition) .

Methodological Notes

  • Key references : SHELX , AutoDock Vina , and crystallographic protocols are critical for reproducibility.
  • Data tables : Include in supplementary materials (e.g., crystallographic CIFs, dose-response curves).

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